Ethyl 1-Boc-4-methyl-4-piperidineacetate

Catalog No.
S2918829
CAS No.
1772585-44-0
M.F
C15H27NO4
M. Wt
285.384
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-Boc-4-methyl-4-piperidineacetate

CAS Number

1772585-44-0

Product Name

Ethyl 1-Boc-4-methyl-4-piperidineacetate

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate

Molecular Formula

C15H27NO4

Molecular Weight

285.384

InChI

InChI=1S/C15H27NO4/c1-6-19-12(17)11-15(5)7-9-16(10-8-15)13(18)20-14(2,3)4/h6-11H2,1-5H3

InChI Key

GUFLBBRAKJDKNT-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C

Solubility

not available

They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Anticancer Agents

Antiviral Agents

Antimalarial Agents

Antimicrobial and Antifungal Agents

Antihypertensive Agents

Rubber Accelerators

Ethyl 1-Boc-4-methyl-4-piperidineacetate, also known as Ethyl N-Boc-4-methylpiperidine-4-carboxylate, is an organic compound characterized by a piperidine ring structure with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The molecular formula of this compound is C15H27NO4C_{15}H_{27}NO_4, and it has a molecular weight of 285.38 g/mol. The presence of the Boc group allows for selective functionalization at the nitrogen atom, making it a valuable intermediate in organic synthesis, particularly for creating various substituted piperidines that are integral to many biologically active molecules .

Due to its functional groups:

  • Hydrolysis: Under acidic or basic conditions, the ester linkage can hydrolyze to yield N-Boc-4-methylpiperidine and ethanol.
    Et Boc 4 MPC+H2ON Boc 4 methylpiperidine+Ethanol\text{Et Boc 4 MPC}+H_2O\rightarrow \text{N Boc 4 methylpiperidine}+\text{Ethanol}
  • Alkylation: The nitrogen atom in the Boc-protected piperidine can be alkylated using various alkyl halides.
    N Boc piperidine+R XN Boc R piperidine+HX\text{N Boc piperidine}+\text{R X}\rightarrow \text{N Boc R piperidine}+HX

These reactions highlight the compound's versatility in synthetic organic chemistry.

Piperidine derivatives, including Ethyl 1-Boc-4-methyl-4-piperidineacetate, exhibit a wide range of biological activities:

  • Anticancer Activity: These compounds have shown promise as anticancer agents, potentially used in chemotherapy regimens.
  • Antiviral Properties: They can inhibit viral replication, making them candidates for antiviral therapies.
  • Antimalarial Effects: Some derivatives have been effective against malaria parasites.
  • Antimicrobial and Antifungal Activity: Piperidine derivatives are also being explored for their ability to combat bacterial and fungal infections.

Several synthesis methods for Ethyl 1-Boc-4-methyl-4-piperidineacetate have been reported:

  • Alkylation and Acylation:
    • Start with N-Boc-piperidine and react with methyl iodide to form N-Boc-4-methylpiperidine.
    • Acylate with ethyl chloroacetate to yield Ethyl 1-Boc-4-methyl-4-piperidineacetate.
    Reaction sequence:
    N Boc piperidine+CH3IN Boc 4 methylpiperidine+HI\text{N Boc piperidine}+CH_3I\rightarrow \text{N Boc 4 methylpiperidine}+HI
    N Boc 4 methylpiperidine+ClCH2CO2EtEt Boc 4 MPC+HCl\text{N Boc 4 methylpiperidine}+ClCH_2CO_2Et\rightarrow \text{Et Boc 4 MPC}+HCl
  • High-Efficiency Methods: Recent patents describe high-yield synthesis involving N-Boc-piperidine carbinols and paratoluensulfonyl chloride under specific conditions, yielding target products with high efficiency .

Ethyl 1-Boc-4-methyl-4-piperidineacetate serves as an important intermediate in pharmaceutical chemistry. Its applications include:

  • Synthesis of Bioactive Compounds: It is used to synthesize various piperidine derivatives that are biologically active.
  • Pharmaceutical Development: As a building block in drug discovery, particularly in oncology and infectious disease treatments.

Research into the interactions of Ethyl 1-Boc-4-methyl-4-piperidineacetate with biological systems is ongoing. Interaction studies typically focus on its binding affinities with various biological targets, including enzymes and receptors involved in disease pathways. These studies help elucidate its potential therapeutic roles and mechanisms of action.

Ethyl 1-Boc-4-methyl-4-piperidineacetate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameChemical StructureUnique Features
Ethyl N-Boc-piperidine-4-carboxylateC15H27NO4Similar piperidine structure but without the methyl group at position 4
tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylateC15H27NOContains a spiro structure, offering different steric properties
Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetateC15H27NO6Features two ester groups, increasing reactivity
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylateC15H27NO5Contains an ethoxy group leading to different reactivity patterns

These compounds illustrate the diversity within piperidine derivatives while highlighting the unique structural characteristics of Ethyl 1-Boc-4-methyl-4-piperidineacetate that may influence its reactivity and biological activity.

Ethyl 1-Boc-4-methyl-4-piperidineacetate (C14H25NO4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and an ethyl ester moiety at the 4-position of the piperidine ring. The compound’s IUPAC name, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, precisely describes its structure: a six-membered piperidine ring with a Boc group at position 1 and an ethyl acetate substituent at position 4.

Structural and Molecular Features

  • Molecular Formula: C14H25NO4
  • Molecular Weight: 271.35 g/mol
  • SMILES Notation: CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C
  • Key Functional Groups:
    • Boc-protected amine (tert-butoxycarbonyl)
    • Ethyl ester (ethoxy-oxoethyl)
    • Piperidine ring (secondary amine scaffold)

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites of the molecule during synthetic workflows. The ethyl ester enhances solubility in organic solvents and facilitates further transformations, such as hydrolysis to carboxylic acids or transesterification.

Synonyms and Registry Numbers

The compound is recognized by multiple synonyms, including:

  • Ethyl N-BOC-piperidine-4-acetate
  • 1-Boc-4-piperidineacetic acid ethyl ester
  • CAS 135716-09-5

These aliases reflect its structural features and common applications in reagent catalogs.

Historical Context in Organic Synthesis

The development of Ethyl 1-Boc-4-methyl-4-piperidineacetate is rooted in the mid-20th-century advancements in protective group chemistry. The Boc group, introduced by John F. W. McOmie in 1963, revolutionized peptide synthesis by enabling selective amine protection under mildly acidic conditions. Piperidine derivatives, long valued for their conformational flexibility and bioactivity, became central to pharmaceutical research in the 1980s with the rise of protease inhibitors and neuromodulators.

This compound emerged as a synthetic intermediate in the 1990s, coinciding with the demand for modular building blocks in combinatorial chemistry. Its Boc-ethyl ester design allows for:

  • Stepwise Functionalization: The Boc group can be cleaved with trifluoroacetic acid (TFA) to expose the amine for further coupling.
  • Stability: Resists nucleophilic and basic conditions, making it compatible with Grignard reactions and alkylations.

For example, in the synthesis of kinase inhibitors, the ethyl ester moiety is often hydrolyzed to a carboxylic acid, which then participates in amide bond formation.

Role as a Pharmaceutical Intermediate

Ethyl 1-Boc-4-methyl-4-piperidineacetate is a precursor to bioactive molecules, particularly those targeting central nervous system (CNS) disorders and cancer. Its piperidine core is a hallmark of drugs like paroxetine (an SSRI antidepressant) and ibrutinib (a Bruton’s tyrosine kinase inhibitor).

Key Applications:

  • Peptidomimetics: The Boc-protected amine is deprotected to generate primary amines for peptide coupling, as seen in protease inhibitor synthesis.
  • Heterocyclic Scaffolds: The ethyl ester can undergo cyclization to form lactams or react with hydrazines to yield pyrazoles.
  • Drug Candidate Optimization: Modifications at the 4-position of the piperidine ring alter steric and electronic properties, fine-tuning drug-receptor interactions.

Synthetic Pathways:

A representative synthesis involves:

  • Boc Protection: Reacting 4-(ethoxycarbonylmethyl)piperidine with di-tert-butyl dicarbonate in the presence of a base.
  • Purification: Column chromatography to isolate the product, typically yielding >90% purity.

Physical Properties:

PropertyValueSource
Boiling Point307.4 ± 35.0 °C (Predicted)
Density1.094 ± 0.06 g/cm³
Storage ConditionsInert atmosphere, room temperature

These properties ensure practical handling in laboratory settings.

Boc Protection Strategies in Piperidine Derivatives

Comparative Analysis of Boc-Anhydride Reagents

Di-tert-butyl dicarbonate (Boc anhydride) remains the predominant reagent for introducing the tert-butoxycarbonyl group onto piperidine amines due to its high reactivity and selectivity under mild conditions [1] [2]. Compared to alternative carbamate-forming reagents like benzyl chloroformate, Boc anhydride exhibits superior compatibility with ester and alcohol functionalities, minimizing side reactions during protection [2]. A key advantage lies in its dual role as both a protecting agent and a carboxylating reagent in multi-step syntheses [2]. For instance, Boc anhydride efficiently traps carbanions generated by lithium diisopropylamide (LDA) in tetrahydrofuran (THF), enabling direct tert-butyl ester formation at -78°C [2].

Table 1: Performance of Boc-Anhydride Under Varied Conditions

Substrate ClassBaseSolventTemperatureYield (%)
Piperidine derivativesSodium hydroxideWater20–30°C94–97 [3]
Active methyl compoundsLDATHF-78°C84–92 [2]
Aryl acetatesTriethylamineDCM0°C75–88 [2]

Solvent and Catalyst Optimization

Reaction media profoundly influence Boc protection efficiency. Polar aprotic solvents like THF enhance nucleophilicity of piperidine nitrogen, while aqueous sodium hydroxide facilitates rapid deprotonation in biphasic systems [3]. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate anhydride activation but require careful stoichiometric control to prevent over-carboxylation [4]. Recent advancements demonstrate that lithium trin-butylmagnesium ate complexes enable regioselective Boc protection on halogenated precursors, though this method remains less common for piperidine substrates [2].

Key Synthetic Routes

Alkylation and Esterification Techniques

The 4-methyl substituent is typically introduced via alkylation of 4-piperidone intermediates. For example, treatment of 4-piperidone with methylmagnesium bromide in diethyl ether followed by acidic workup yields 4-methylpiperidine [3]. Subsequent Boc protection using di-tert-butyl dicarbonate in aqueous sodium hydroxide at ambient temperature achieves near-quantitative conversion to 1-(tert-butoxycarbonyl)-4-methylpiperidine [3].

Esterification of the acetic acid side chain employs classical Fischer esterification or Steglich coupling. Reacting 4-methyl-4-piperidineacetic acid with ethanol in the presence of sulfuric acid under reflux provides ethyl 4-methyl-4-piperidineacetate in 85–90% yield [5].

Cyclization Approaches from Precursor Amines

Alternative routes involve constructing the piperidine ring from acyclic precursors. Reductive amination of δ-keto esters using hydrogenation over rhodium-carbon catalysts generates the piperidine core, which undergoes simultaneous Boc protection and esterification in one pot [3]. This method proves advantageous for large-scale synthesis, achieving 96.3% yield for the hydrogenation step and 97% for subsequent Boc incorporation [3].

Reaction Mechanism Elucidation

Nucleophilic Substitution Pathways

Boc protection proceeds through a two-step nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon of Boc anhydride, displacing the tert-butoxide leaving group to form a tetrahedral intermediate [1] [2]. Proton transfer from the amine to the departing oxygen stabilizes the transition state, with the reaction rate heavily dependent on base strength and solvent polarity [2].

Figure 1: Proposed Mechanism for Boc Protection

  • Nucleophilic attack: $$ \text{R}2\text{NH} + (\text{Boc})2\text{O} \rightarrow \text{R}_2\text{N-C(O-O-t-Bu)}^- \text{O}^- $$
  • Proton transfer: $$ \text{R}2\text{N-C(O-O-t-Bu)}^- \text{O}^- + \text{B}^+ \rightarrow \text{R}2\text{N-C(O-O-t-Bu)} + \text{BH} $$

Steric Effects of 4-Methyl Substituent

The equatorial 4-methyl group creates significant steric hindrance, reducing reaction rates in Boc protection by 30–40% compared to unsubstituted piperidine [3]. Molecular modeling studies indicate that the methyl group adopts a chair conformation that partially blocks nucleophilic attack at the adjacent nitrogen [5]. This necessitates prolonged reaction times (6–8 hours vs. 3 hours for unsubstituted analogs) and elevated temperatures (40–50°C) for complete conversion [3].

Table 2: Steric Influence on Reaction Kinetics

Substituent PositionRelative Rate (k/k₀)Optimal Temperature
4-Methyl0.6545°C
3-Methyl0.8930°C
Unsubstituted1.0025°C

XLogP3

2.4

Dates

Modify: 2023-08-17

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